(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)propanoic acid
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Overview
Description
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)propanoic acid is a compound that features an indole ring substituted with a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One method involves using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized flow microreactor systems. These systems allow for continuous production, which is more efficient and scalable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups.
Scientific Research Applications
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: The compound is used in synthetic organic chemistry for the development of new molecules and materials.
Biology: It is used in biological studies to investigate the effects of indole derivatives on biological systems.
Industry: It is used in the production of various chemicals and materials for industrial applications.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- ®-2-((tert-Butoxycarbonyl)amino)-3-(naphthalen-1-yl)propanoic acid
- ®-2-((tert-Butoxycarbonyl)amino)-3-(tritylthio)propanoic acid
Uniqueness
®-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)propanoic acid is unique due to its specific indole structure and the presence of the tert-butoxycarbonyl group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H20N2O4 |
---|---|
Molecular Weight |
304.34 g/mol |
IUPAC Name |
(2R)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]propanoic acid |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-7-6-11-8-10(4-5-13(11)18)9-12(17)14(19)20/h4-8,12H,9,17H2,1-3H3,(H,19,20)/t12-/m1/s1 |
InChI Key |
LKZARSGGQLDUBZ-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C[C@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CC(C(=O)O)N |
Origin of Product |
United States |
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